Ácido 2-hidroxi-2-fosfonacético

Descripción general

Descripción

Acetic acid, also known as ethanoic acid, is an organic compound with the chemical formula CH3COOH. It is a colorless, volatile liquid that is miscible with water and has a characteristic pungent odor. Acetic acid is the main component of vinegar, which is produced by the fermentation of ethanol. It is also found in many fruits, such as apples and grapes, and is used in numerous industrial and household applications. Hydroxyphosphonoacetic acid (HPAA) is an organophosphorus compound that is a derivative of acetic acid. HPAA is used in the synthesis of certain drugs, such as antifungal agents, and has potential applications in biotechnology and pharmaceuticals.

Aplicaciones Científicas De Investigación

Inhibidor de la Replicación del ADN Viral

El ácido 2-hidroxi-2-fosfonacético se ha utilizado como un inhibidor de la replicación del ADN viral . Esta aplicación es particularmente relevante en el campo de la virología, donde controlar la replicación de los virus es crucial para el manejo de enfermedades virales.

Crecimiento Microbiano

Este compuesto se ha utilizado como una fuente de fósforo para el crecimiento microbiano de una manera independiente del fosfato . Esto sugiere aplicaciones potenciales en microbiología, particularmente en estudios que involucran el crecimiento y desarrollo de microorganismos.

Inhibición de la Corrosión

Se sabe que el ácido 2-hidroxi-2-fosfonacético tiene un fuerte efecto de inhibición de la corrosión . Puede mejorar la solubilidad del zinc y su rendimiento de inhibición de la corrosión es mayor que el de HEDP y EDTMP . Esto lo hace útil en industrias donde la protección de metales es importante.

Seguridad Ambiental

Se considera seguro y confiable de usar, no tóxico y libre de contaminación . Esto sugiere aplicaciones potenciales en la ciencia ambiental, particularmente en áreas donde minimizar el impacto ambiental es una prioridad.

Investigación Biológica

El compuesto se ha encontrado en sistemas biológicos naturales y está involucrado en el ciclo global del fósforo y la producción oceánica de metano . Esto sugiere aplicaciones potenciales en la investigación biológica, particularmente en estudios que involucran el ciclo del fósforo y la producción de metano.

Estudios de Diversidad Química

La diversidad química de los fosfonatos de origen natural, incluido el ácido 2-hidroxi-2-fosfonacético, es objeto de investigación continua . Esto sugiere aplicaciones potenciales en química, particularmente en estudios que involucran la síntesis y las propiedades de los fosfonatos.

Mecanismo De Acción

Target of Action

The primary target of 2-Hydroxy-2-Phosphonoacetic Acid is the metal surfaces in various industrial systems, such as those in the steel, petrochemical, electric power, and pharmaceutical industries . It acts as a cathodic corrosion inhibitor, preventing the corrosion of these metal surfaces .

Mode of Action

2-Hydroxy-2-Phosphonoacetic Acid interacts with its targets by forming a protective layer on the metal surfaces, which inhibits corrosion . It is often used in conjunction with zinc or other phosphonates to enhance its corrosion inhibition effect .

Pharmacokinetics

It is known that the compound is chemically stable, hard to be hydrolyzed, and hard to be destroyed by acid or alkali . These properties likely contribute to its effectiveness and longevity as a corrosion inhibitor.

Result of Action

The primary result of the action of 2-Hydroxy-2-Phosphonoacetic Acid is the prevention of scale formation and corrosion in industrial systems . This leads to improved heat transfer efficiency and reduced system maintenance costs . Additionally, it has been noted that the compound can improve the solubility of zinc .

Action Environment

The action of 2-Hydroxy-2-Phosphonoacetic Acid is influenced by environmental factors such as the hardness of the water in which it is used . It is particularly suitable for use in low-hardness water conditions, such as those found in southern China . The compound is safe and reliable to use, non-toxic, and pollution-free .

Propiedades

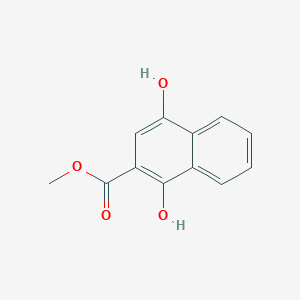

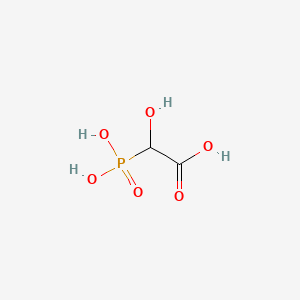

IUPAC Name |

2-hydroxy-2-phosphonoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O6P/c3-1(4)2(5)9(6,7)8/h2,5H,(H,3,4)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCHNZLBVKHYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

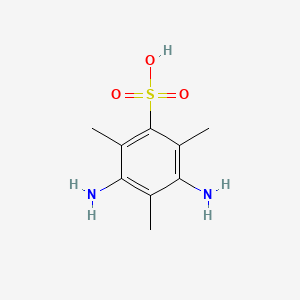

C(C(=O)O)(O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40865115 | |

| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Brown liquid. Slight acrid odor. | |

| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxyphosphonoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14831 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

23783-26-8 | |

| Record name | Hydroxyphosphonoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23783-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023783268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-hydroxy-2-phosphono- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyphosphonoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid, 2-hydroxy-2-phosphono | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How effective is 2-hydroxy-2-phosphonoacetic acid in inhibiting corrosion, and what makes it suitable for this purpose?

A: Research indicates that 2-hydroxy-2-phosphonoacetic acid effectively inhibits corrosion in metals like low carbon steel, particularly within calcium chloride brine environments []. This effectiveness likely stems from its ability to adsorb onto metal surfaces, forming a protective layer that hinders corrosive agents from reaching the metal [].

Q2: Are there any studies comparing the efficacy of 2-hydroxy-2-phosphonoacetic acid to other corrosion inhibitors?

A: Yes, several studies compare the performance of 2-hydroxy-2-phosphonoacetic acid with other compounds in inhibiting scale formation, a process closely related to corrosion. Research demonstrates that while 2-hydroxy-2-phosphonoacetic acid effectively inhibits calcium sulfate dihydrate (gypsum) precipitation, other phosphonates like aminotris(methylenephosphonic acid) (AMP) exhibit superior performance under similar conditions [, ].

Q3: Beyond corrosion inhibition, are there other industrial applications for 2-hydroxy-2-phosphonoacetic acid?

A: Yes, 2-hydroxy-2-phosphonoacetic acid is recognized as a valuable water treatment agent []. Its ability to inhibit scale formation finds application in industrial water systems where mineral deposits can hinder efficiency and cause damage [].

Q4: Has the absolute configuration of the phosphonic acid moiety in 2-hydroxy-2-phosphonoacetic acid been determined?

A: Yes, researchers successfully determined the absolute configuration of the chiral center within the phosphonic acid moiety of 2-hydroxy-2-phosphonoacetic acid []. By synthesizing both enantiomers and comparing their optical rotation to naturally occurring compounds containing the same moiety, they confirmed the (S)-configuration [].

Q5: Are there any known challenges or limitations associated with using 2-hydroxy-2-phosphonoacetic acid in industrial applications?

A: Research suggests that 2-hydroxy-2-phosphonoacetic acid may not always be the most effective scale inhibitor compared to other phosphonates or polymeric additives. For instance, it exhibits poorer performance than AMP in preventing gypsum precipitation []. Additionally, when combined with specific polymeric additives, it may demonstrate antagonistic effects, reducing the overall effectiveness of scale control [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.